![molecular formula C19H21N3O5S B2730111 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide CAS No. 1019096-37-7](/img/structure/B2730111.png)

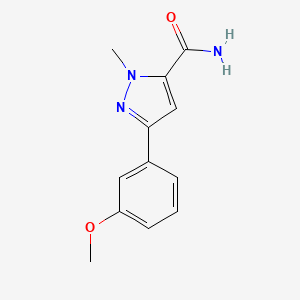

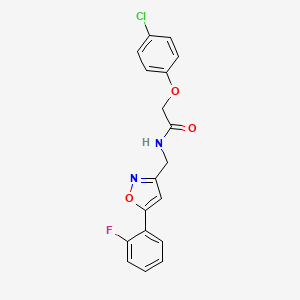

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide" is a novel pyrazole derivative. Pyrazole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry. The compound is structurally related to other pyrazole derivatives that have been synthesized and characterized in various studies, which have demonstrated their potential in pharmaceutical applications .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of similar compounds has been reported through cyclocondensation reactions, as well as reactions involving carbohydrazides and aldehydes . The synthesis of the specific compound would likely involve similar strategies, with careful selection of starting materials and reagents to introduce the benzo[d][1,3]dioxol-5-ylmethyl, cyclopropyl, and 1,1-dioxidotetrahydrothiophen-3-yl groups at the appropriate positions on the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. The crystal structure can reveal important conformational aspects, such as dihedral angles between rings and the presence of intramolecular hydrogen bonds or π-π stacking interactions, which can influence the biological activity of the compound . The specific molecular structure of the compound would need to be determined using similar techniques to understand its conformation and potential interaction sites.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including hydrogen bonding and π-interactions, which are crucial for their biological activity. For example, the crystal packing of some pyrazole derivatives is stabilized by N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These interactions can be energetically significant and contribute to the stability of the compounds in their solid-state form. The compound would likely exhibit similar interactions, which could be analyzed through Hirshfeld surface analysis and DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Thermal analysis can provide insights into the stability and decomposition patterns of these compounds . Additionally, the electronic structure, as determined by DFT calculations, can reveal the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity and interactions with biological targets . The nonlinear optical properties, polarizability, and hyperpolarizability are also of interest for materials science applications . The specific physical and chemical properties of the compound would need to be determined experimentally and computationally to fully understand its characteristics and potential applications.

科学的研究の応用

Synthesis and Structural Characterization

Synthesis and Spectral Characterization : A study detailed the synthesis and characterization of a novel pyrazole derivative closely related to the specified compound. The research involved elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies. This work highlighted the compound's crystal and molecular structure, stabilized by intermolecular hydrogen bonds and exhibiting three-dimensional supramolecular self-assembly. The study also explored the compound's thermal decomposition and electronic structures, providing insights into its potential applications in material science and pharmaceutical research (Kumara et al., 2018).

Hirshfeld Surface Analysis of Pyrazole Derivatives : Another study focused on the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, providing a quantitative measure of intermolecular interactions. This research is critical for understanding the compound's stability and reactivity, which are essential parameters for its application in drug design and material science (Kumara et al., 2017).

Antimicrobial and Antitumor Activities

Antibacterial Agents : Research on analogs of pyrazole derivatives, including structures similar to the specified compound, demonstrated promising antibacterial activity. This study not only provided insights into the compound's potential therapeutic applications but also contributed to the understanding of structure-activity relationships in antimicrobial drug discovery (Palkar et al., 2017).

Antitumor Agents : A study on benzothiazole derivatives closely related to the specified compound showed selective cytotoxicity against tumorigenic cell lines. This research highlights the compound's potential application in developing new antitumor agents, providing a foundation for further studies on its mechanism of action and efficacy (Yoshida et al., 2005).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-19(20-9-12-1-4-17-18(7-12)27-11-26-17)15-8-16(13-2-3-13)22(21-15)14-5-6-28(24,25)10-14/h1,4,7-8,13-14H,2-3,5-6,9-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRIFJPEGHUBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

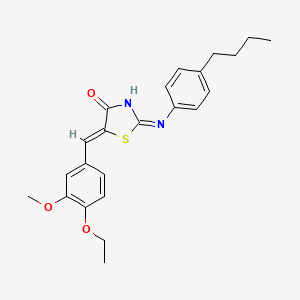

![4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730028.png)

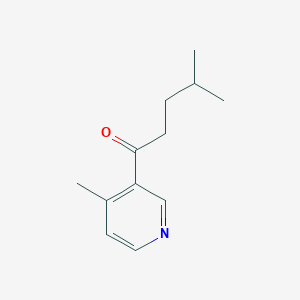

![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)

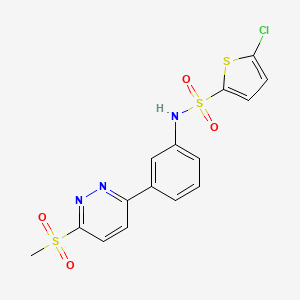

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2730036.png)

![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2730049.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2730050.png)